3,5-Difluoro-2-methoxybenzonitrile

Vue d'ensemble

Description

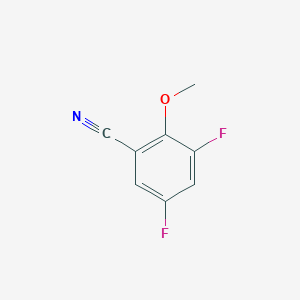

3,5-Difluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3,5-Difluoro-2-methoxybenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-nitroanisole.

Reduction: The nitro group is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.

Diazotization: The amine group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt is treated with copper(I) cyanide to replace the diazonium group with a cyano group, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

3,5-Difluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Difluoro-2-methoxybenzonitrile has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro .

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested against branched-chain amino acid transaminases (BCATs), which are implicated in certain metabolic disorders .

Agrochemicals

Fluorinated compounds like this compound are often used in the development of agrochemicals due to their enhanced stability and bioactivity:

- Pesticide Development : Research indicates that fluorinated benzonitriles can act as effective pesticides, offering improved efficacy against pests while minimizing environmental impact .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Synthesis : It can be utilized as a monomer in the synthesis of fluorinated polymers, which exhibit superior thermal stability and chemical resistance compared to non-fluorinated counterparts.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (Cell Line A) | 15 | |

| This compound | Enzyme Inhibition (BCAT) | 10 | |

| Similar Compound X | Antibacterial | 20 |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against human breast cancer cells. The study found that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM. This suggests potential for further development as anticancer agents .

Case Study 2: Pesticidal Efficacy

A research project focused on developing new agrochemicals utilized this compound as a lead compound. The findings indicated that formulations containing this compound showed enhanced activity against common agricultural pests compared to existing pesticides. Field trials demonstrated a reduction in pest populations by over 50% .

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug design .

Comparaison Avec Des Composés Similaires

3,5-Difluoro-2-methoxybenzonitrile can be compared with other similar compounds, such as:

3,5-Difluorobenzonitrile: Lacks the methoxy group, resulting in different reactivity and applications.

2-Methoxybenzonitrile: Lacks the fluorine atoms, affecting its chemical stability and biological activity.

3,5-Dichloro-2-methoxybenzonitrile: Substitutes chlorine atoms for fluorine, leading to variations in reactivity and environmental impact.

The uniqueness of this compound lies in the combination of fluorine and methoxy substituents, which confer distinct chemical and biological properties.

Activité Biologique

3,5-Difluoro-2-methoxybenzonitrile (DFMB) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

DFMB is characterized by the following chemical formula: CHFNO. The presence of two fluorine atoms and a methoxy group on the benzonitrile backbone enhances its chemical reactivity and biological properties. The compound exhibits a moderate level of toxicity, classified as harmful if swallowed, with specific hazard codes indicating acute toxicity .

Synthesis of this compound

The synthesis involves several key steps:

- Starting Material : The precursor is typically 3,5-difluoro-2-nitroanisole.

- Reduction : The nitro group is reduced to an amine using iron powder in hydrochloric acid.

- Diazotization : The amine undergoes diazotization with sodium nitrite and hydrochloric acid to form a diazonium salt.

- Sandmeyer Reaction : The diazonium salt is treated with copper(I) cyanide to replace the diazonium group with a cyano group, yielding DFMB .

Medicinal Applications

DFMB has shown promise in various medicinal applications, particularly in the development of drugs targeting neurological disorders. Its unique structure allows it to interact effectively with biological targets, potentially modulating enzyme activity or receptor interactions.

- Inhibition Studies : Research indicates that DFMB can inhibit specific enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor for branched-chain alpha-keto acid dehydrogenase kinase, which is relevant for metabolic disorders like diabetes .

- Antiparasitic Activity : In studies focusing on antiparasitic compounds, DFMB derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic efficacy .

Toxicological Profile

The toxicological profile of DFMB suggests that it poses risks associated with acute exposure. It is classified under hazardous materials due to its potential toxicity when ingested . Careful handling and appropriate safety measures are recommended during laboratory use.

Case Studies and Research Findings

Several studies have investigated the biological activity of DFMB and its derivatives:

- Study on Enzyme Inhibition : A study reported that DFMB exhibited IC values in the nanomolar range against specific targets, highlighting its potential as a lead compound in drug discovery .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetic profiles of DFMB derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the methoxy group have been shown to influence these parameters significantly .

Comparative Analysis

To better understand DFMB's unique properties, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzonitrile | Lacks methoxy group | Different reactivity |

| 2-Methoxybenzonitrile | Lacks fluorine atoms | Reduced chemical stability |

| 3,5-Dichloro-2-methoxybenzonitrile | Substitutes chlorine for fluorine | Variations in reactivity |

The combination of fluorine and methoxy substituents in DFMB contributes to its distinctive chemical and biological properties compared to these analogs .

Propriétés

IUPAC Name |

3,5-difluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHADSUBMEYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296097 | |

| Record name | 3,5-Difluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-08-7 | |

| Record name | 3,5-Difluoro-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874804-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.